

In-Depth Technical Guide: 6-Fluoro-1H-pyrrolo[2,3-b]pyridine

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Compound of Interest

Compound Name: 6-Fluoro-1H-pyrrolo[2,3-B]pyridine

Cat. No.: B1326235

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For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoro-1H-pyrrolo[2,3-b]pyridine, also known as 6-fluoro-7-azaindole, is a fluorinated heterocyclic compound that has garnered significant interest in medicinal chemistry. Its rigid bicyclic core serves as a versatile scaffold in the design of potent and selective kinase inhibitors. The introduction of a fluorine atom can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, making it an attractive building block in drug discovery programs. This guide provides a comprehensive overview of the available technical data on **6-Fluoro-1H-pyrrolo[2,3-b]pyridine**, with a focus on its synthesis, potential crystallographic properties, and its role as an inhibitor of key signaling pathways.

Physicochemical Properties

A summary of the key computed physicochemical properties of **6-Fluoro-1H-pyrrolo[2,3-b]pyridine** is presented in Table 1.

Property	Value
Molecular Formula	C ₇ H ₅ FN ₂
Molecular Weight	136.13 g/mol
IUPAC Name	6-fluoro-1H-pyrrolo[2,3-b]pyridine
InChI	InChI=1S/C7H5FN2/c8-6-2-1-5-3-4-9-7(5)10-6/h1-4H,(H,9,10)
InChIKey	ZALXIVQPEUDQPO-UHFFFAOYSA-N
SMILES	<chem>C1=CC(=NC2=C1C=CN2)F</chem>
CAS Number	898746-42-4

Crystal Structure

As of the latest search, the specific crystal structure of **6-Fluoro-1H-pyrrolo[2,3-b]pyridine** has not been publicly deposited in crystallographic databases. While X-ray crystallography has been used to determine the structures of various other pyrrolopyridine derivatives, the data for this specific fluorinated analogue is not available in the public domain.

The determination of the crystal structure of **6-Fluoro-1H-pyrrolo[2,3-b]pyridine** would be invaluable for structure-based drug design. It would provide precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding its binding to target proteins and for the rational design of more potent and selective inhibitors.

Experimental Protocols

Synthesis of 6-Fluoro-1H-pyrrolo[2,3-b]pyridine

A common and effective method for the synthesis of **6-Fluoro-1H-pyrrolo[2,3-b]pyridine** is via a diazotization reaction of 6-amino-7-azaindole. The following protocol is a detailed method for this synthesis:

Materials:

- 6-Amino-7-azaindole

- Hydrogen fluoride-pyridine solution (70% concentration)
- Sodium nitrite
- Sodium bicarbonate
- Ice
- Water
- Ethyl acetate
- 5L three-necked bottle
- Appropriate cooling and stirring apparatus

Procedure:

- **Reaction Setup:** In a 5L three-necked bottle equipped with a stirrer and a cooling bath, add hydrogen fluoride-pyridine solution (1200g, 70% concentration) at 20°C.
- **Addition of Starting Material:** Cool the solution to below -20°C and slowly add 6-amino-7-azaindole (400g, 3mol) in batches, ensuring the temperature is maintained.
- **Diazotization:** Add sodium nitrite (690g, 10mol) in batches to the reaction mixture while keeping the temperature below -20°C. The molar ratio of sodium nitrite to 6-amino-7-azaindole can range from 1.5 to 5 times.
- **Post-processing and Quenching:** Prepare a mixture of sodium bicarbonate, ice, water, and ethyl acetate. Carefully and slowly add the reaction mixture to this quenching solution. This step is highly exothermic and involves vigorous gas evolution, requiring careful control.
- **Extraction and Purification:** After the reaction is complete and the mixture has been neutralized, the organic layer containing the product is separated. The aqueous layer is extracted with ethyl acetate. The combined organic layers are then washed, dried, and concentrated under reduced pressure to yield the crude product.

- Final Product: The crude **6-Fluoro-1H-pyrrolo[2,3-b]pyridine** can be further purified by recrystallization or column chromatography to obtain a high-purity product. This method has been reported to achieve a total product yield greater than 70%.

General Crystallization Protocol for Small Organic Molecules

While a specific crystallization protocol for **6-Fluoro-1H-pyrrolo[2,3-b]pyridine** is not available, the following general procedure can be adapted to grow single crystals suitable for X-ray diffraction.

Materials:

- Purified **6-Fluoro-1H-pyrrolo[2,3-b]pyridine**
- A selection of solvents of varying polarity (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, dichloromethane)
- Small glass vials or test tubes
- Heating apparatus (hot plate or oil bath)
- Filtration apparatus (if needed)

Procedure:

- Solvent Screening: In small vials, test the solubility of a small amount of the compound in various solvents at room temperature and upon heating. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
- Dissolution: In a clean vial, dissolve the compound in a minimal amount of the chosen hot solvent to create a saturated solution.
- Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.

- **Slow Cooling:** Cover the vial and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, well-ordered crystals. The vial can then be transferred to a refrigerator or a colder environment to promote further crystallization.
- **Crystal Harvesting:** Once crystals have formed, they can be harvested by filtration. The crystals should be washed with a small amount of the cold crystallization solvent and then dried.

Biological Activity and Signaling Pathway

Derivatives of 1H-pyrrolo[2,3-b]pyridine are recognized as potent inhibitors of various protein kinases, and the 6-fluoro substituted version is a key intermediate in the synthesis of inhibitors targeting the Fibroblast Growth Factor Receptor (FGFR) signaling pathway.^{[1][2]}

The FGFR Signaling Pathway

The FGFR signaling pathway plays a crucial role in various cellular processes, including cell proliferation, differentiation, migration, and angiogenesis.^{[3][4][5][6][7]} Aberrant activation of this pathway, through mutations, gene amplification, or chromosomal translocations of FGFRs, is implicated in the development and progression of numerous cancers.

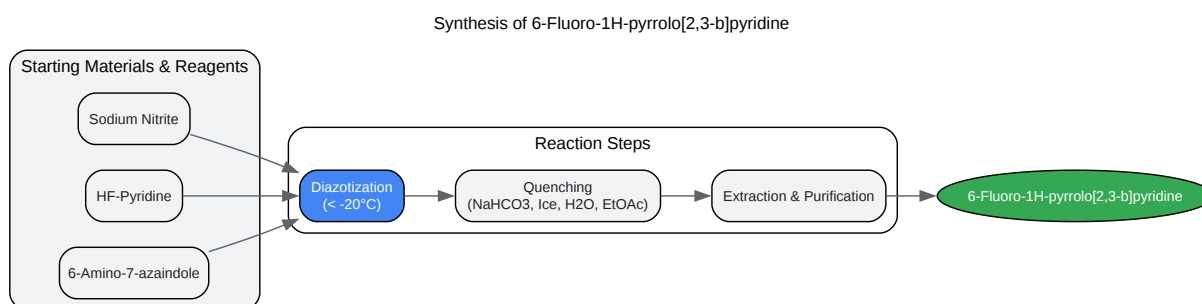
The pathway is initiated by the binding of Fibroblast Growth Factors (FGFs) to their corresponding FGFRs on the cell surface. This binding event, facilitated by heparan sulfate proteoglycans, induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular kinase domain. This phosphorylation creates docking sites for various downstream signaling proteins, leading to the activation of major signaling cascades, including:

- **RAS-RAF-MEK-ERK (MAPK) Pathway:** This is a key pathway that regulates cell proliferation and differentiation.^{[3][4][5]}
- **PI3K-AKT Pathway:** This pathway is critical for cell survival and growth.^{[3][4][5]}
- **PLCγ Pathway:** Activation of phospholipase C gamma (PLCγ) leads to the generation of second messengers that influence cell motility and other cellular processes.^[4]

6-Fluoro-1H-pyrrolo[2,3-b]pyridine-based inhibitors typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the FGFR kinase domain. This prevents the phosphorylation of the receptor and subsequent activation of downstream signaling pathways, thereby inhibiting the pro-tumorigenic effects of aberrant FGFR signaling.

Visualizations

Synthesis Workflow

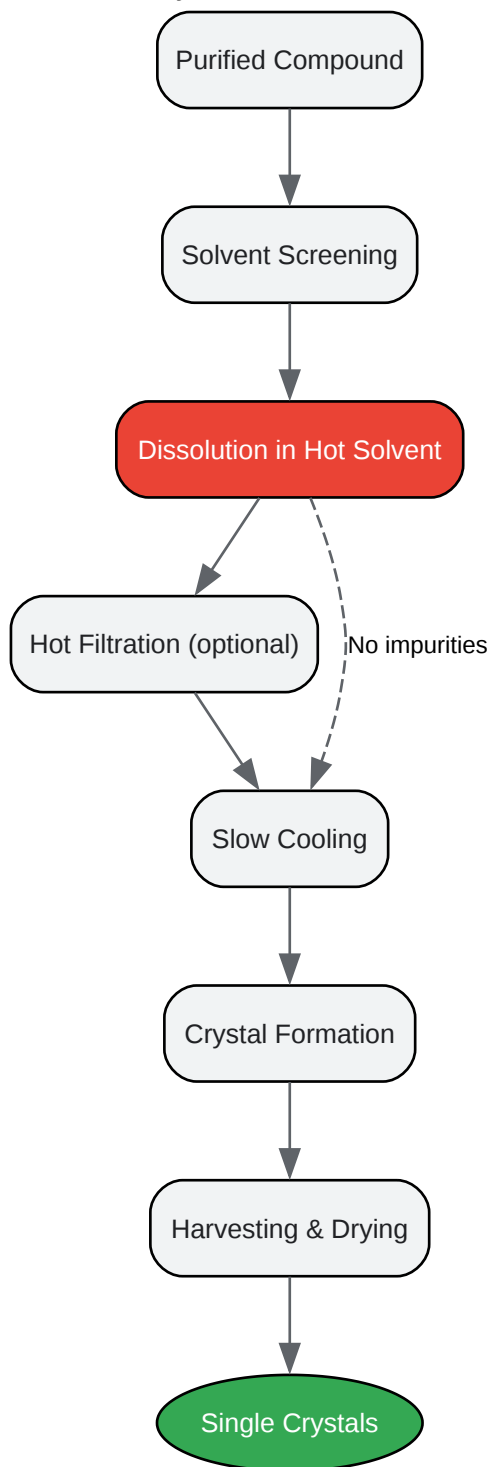


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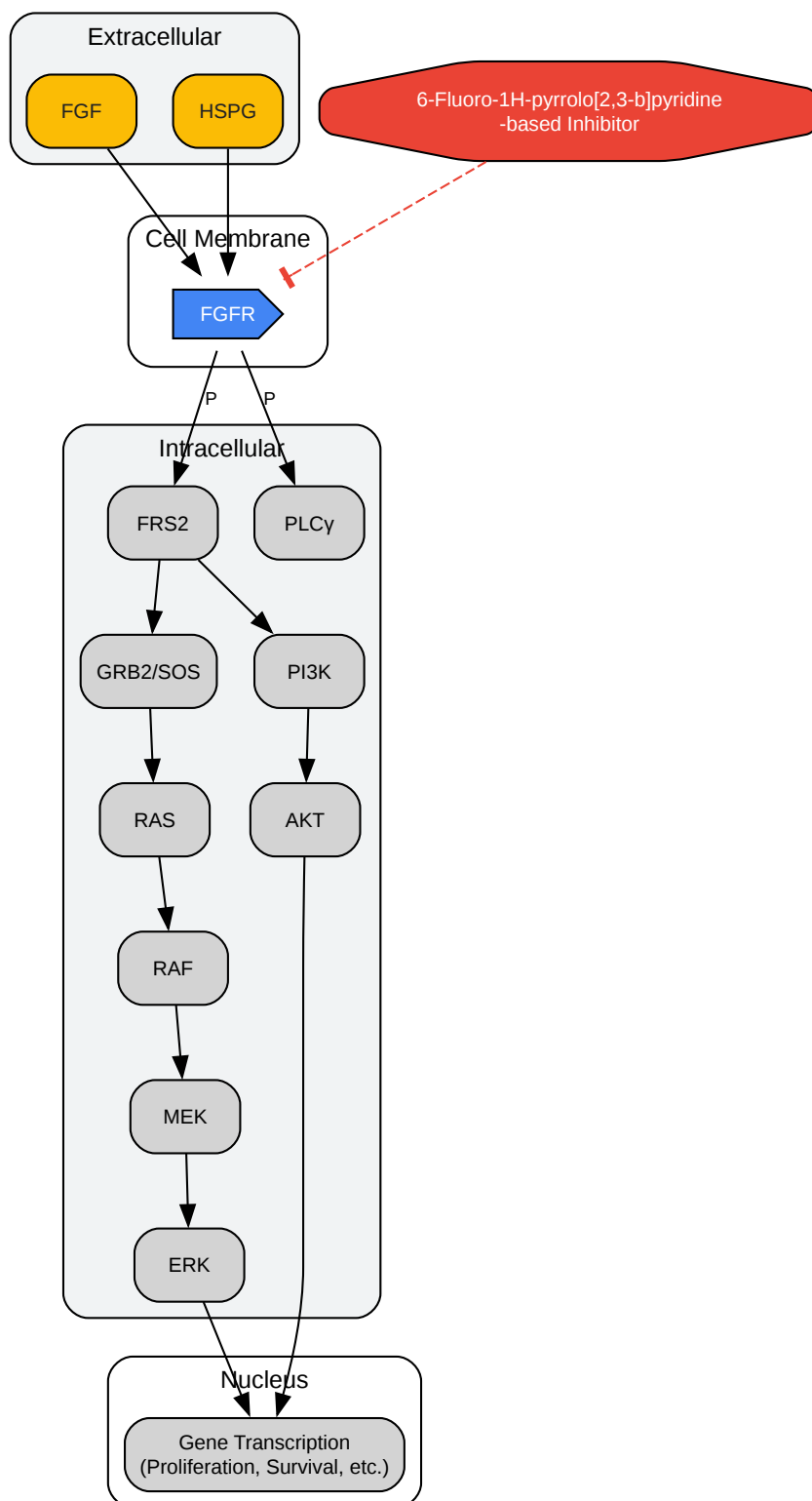
Caption: Workflow for the synthesis of **6-Fluoro-1H-pyrrolo[2,3-b]pyridine**.

General Crystallization Workflow

General Crystallization Workflow



Simplified FGFR Signaling Pathway

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